molecular formula C5H5N3O3 B598481 6-Amino-3-nitropyridin-2-ol CAS No. 183008-11-9

6-Amino-3-nitropyridin-2-ol

Cat. No.: B598481
CAS No.: 183008-11-9
M. Wt: 155.113
InChI Key: NQZOQHXPOHBTTP-UHFFFAOYSA-N
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Description

“6-Amino-3-nitropyridin-2-ol” is a chemical compound with the molecular formula C5H5N3O3 . It is also known as "6-amino-5-nitro-2(1H)-pyridinone" .


Synthesis Analysis

The synthesis of nitropyridines, which includes “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H5N3O3 . The average mass of the molecule is 155.111 Da and the monoisotopic mass is 155.033096 Da .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 155.11 .

Mechanism of Action

The nucleobase 6-amino-5-nitropyridin-2-one (Z) acts as an uncharged mimic of protonated cytosine . Synthetic TFOs containing the nucleobase enable stable and selective triplex formation at oligopurine-oligopyrimidine sequences containing multiple isolated or contiguous GC base pairs at neutral pH and above .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “6-Amino-3-nitropyridin-2-ol” could involve further exploration of its potential as a gene-targeting agent, as well as for the detection and/or functionalisation of synthetic or genomic DNA . The development of a universal strategy for the enzymatic assembly of Z-containing TFOs using its commercially available deoxyribonucleotide triphosphate could also be a promising direction .

Properties

IUPAC Name

6-amino-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZOQHXPOHBTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855996
Record name 6-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183008-11-9
Record name 6-Amino-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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